molecular formula C19H13NO2 B14315643 (2-Benzoylphenyl)(pyridin-2-yl)methanone CAS No. 109845-54-7

(2-Benzoylphenyl)(pyridin-2-yl)methanone

Cat. No.: B14315643
CAS No.: 109845-54-7
M. Wt: 287.3 g/mol
InChI Key: CIBPEMDSBMGTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Benzoylphenyl)(pyridin-2-yl)methanone involves the oxidation of pyridin-2-yl-methanes. This process can be efficiently catalyzed by copper under mild conditions, using water as the oxygen source . The reaction typically proceeds as follows:

    Starting Materials: Pyridin-2-yl-methanes and copper catalyst.

    Reaction Conditions: Mild temperature, water as the solvent.

    Outcome: Formation of pyridin-2-yl-methanones in moderate to good yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using transition metal catalysts. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper catalyst, water, mild temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, Lewis acids.

Major Products

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Benzoylphenyl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl and pyridine moieties allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biological pathways, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylpyridine: Shares a similar structure but lacks the phenyl group attached to the methanone.

    Phenyl 2-pyridyl ketone: Another related compound with similar functional groups.

Uniqueness

(2-Benzoylphenyl)(pyridin-2-yl)methanone is unique due to its dual aromatic rings, which confer distinct chemical reactivity and biological activity. This duality makes it a versatile compound in various research and industrial applications .

Properties

CAS No.

109845-54-7

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

phenyl-[2-(pyridine-2-carbonyl)phenyl]methanone

InChI

InChI=1S/C19H13NO2/c21-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)19(22)17-12-6-7-13-20-17/h1-13H

InChI Key

CIBPEMDSBMGTNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.